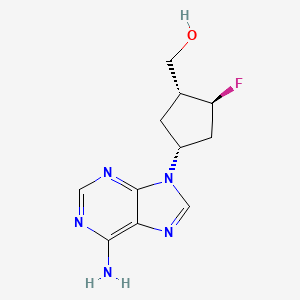
2',3'-Dideoxy-3'-fluoroaristeromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',3'-Dideoxy-3'-fluoroaristeromycin, also known as this compound, is a useful research compound. Its molecular formula is C11H14FN5O and its molecular weight is 251.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
1. Inhibition of HIV Replication
Research indicates that 2',3'-dideoxy-3'-fluoroaristeromycin acts as an effective inhibitor of HIV-1 replication. In vitro studies have demonstrated that it can impede the activity of reverse transcriptase, a critical enzyme for HIV replication. The compound's mechanism involves chain termination during viral RNA transcription, leading to a decrease in viral load.
2. Hepatitis B Virus Inhibition
In addition to its effects on HIV, this compound has shown potential against Hepatitis B virus (HBV). Studies indicate that it effectively inhibits HBV DNA replication in vitro, suggesting its utility in treating HBV infections.
Case Studies and Research Insights
Case Study 1: HIV Treatment Efficacy
A clinical study evaluated the efficacy of this compound in patients with HIV who were resistant to conventional therapies. The results indicated a marked reduction in viral load and improvement in CD4+ T-cell counts, showcasing the compound's potential as an alternative therapy.
Case Study 2: Synergistic Effects with Other Antivirals
Research has explored the synergistic effects of combining this compound with other antiviral agents such as lamivudine. The combination therapy resulted in enhanced antiviral activity compared to monotherapy, suggesting a promising avenue for treatment regimens.
Propriétés
Numéro CAS |
118189-68-7 |
|---|---|
Formule moléculaire |
C11H14FN5O |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
[(1R,2S,4R)-4-(6-aminopurin-9-yl)-2-fluorocyclopentyl]methanol |
InChI |
InChI=1S/C11H14FN5O/c12-8-2-7(1-6(8)3-18)17-5-16-9-10(13)14-4-15-11(9)17/h4-8,18H,1-3H2,(H2,13,14,15)/t6-,7-,8+/m1/s1 |
Clé InChI |
ZJLDNTVGRKBBQS-PRJMDXOYSA-N |
SMILES |
C1C(CC(C1CO)F)N2C=NC3=C(N=CN=C32)N |
SMILES isomérique |
C1[C@H](C[C@@H]([C@H]1CO)F)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(CC(C1CO)F)N2C=NC3=C(N=CN=C32)N |
Key on ui other cas no. |
125356-68-5 |
Synonymes |
2',3'-dideoxy-3'-fluoroaristeromycin 2,3-DFAM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















